(1-(3-Chlorophenyl)cyclopentyl)methanol
Description
(1-(3-Chlorophenyl)cyclopentyl)methanol is a substituted cyclopentanol derivative featuring a 3-chlorophenyl group attached to the cyclopentane ring and a hydroxymethyl (-CH2OH) functional group.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15ClO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2 |
InChI Key |
UOWZIXBPWNTSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of (1-(3-Chlorophenyl)cyclopentyl)methanol with related compounds:
Key Observations :
- Cyclopentanol Backbone: Both this compound and 1-Methylcyclopentanol share a cyclopentanol core, but the former’s 3-chlorophenyl group introduces steric bulk and aromaticity, likely increasing lipophilicity and altering reactivity .
- Phosphonate vs. The trifluoroethyl group further modifies electronic properties.
- Heavy Metal Complex : The mercury-containing compound diverges significantly, demonstrating how substitution with metals can drastically alter toxicity and regulatory status.
Physicochemical Properties
Solubility and Stability
- Lipophilicity: The 3-chlorophenyl group in this compound likely increases logP compared to 1-Methylcyclopentanol, aligning with trends observed in halogenated aromatics .
- Stability : Phosphonate esters (e.g., ) are generally more hydrolytically stable than alcohols under acidic or basic conditions due to the strength of the P-O bond.
Reactivity
- The hydroxymethyl group in this compound may undergo oxidation to a ketone or esterification, whereas the methylphosphonate analog is more resistant to oxidation but susceptible to phosphatase-mediated cleavage.
Preparation Methods
Mechanism and Procedure
This method adapts the protocol from HU185337B , originally developed for o-chlorophenylcyclopentyl ketone. For the 3-chloro isomer, 3-chlorobenzonitrile reacts with cyclopentylmagnesium chloride under anhydrous conditions:
-
Grignard Formation : Cyclopentyl chloride reacts with magnesium in diethyl ether to form cyclopentylmagnesium chloride.
-
Nitrile Addition : The Grignard reagent attacks 3-chlorobenzonitrile, forming an imine intermediate.
-
Hydrolysis : The imine is hydrolyzed with dilute HCl/H₂SO₄ to yield (1-(3-chlorophenyl)cyclopentyl)ketone.
-
Reduction : The ketone is reduced using LiAlH₄ to produce the target alcohol.
Optimization Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Benzene/Diethyl ether | |
| Reaction Time | 2–24 hours | |
| Yield (Ketone Step) | 76.3–88.3% | |
| Reduction Efficiency | >95% (LiAlH₄ in THF) |
Advantages : High purity (99.5% achievable via distillation), scalable.
Limitations : Requires strict anhydrous conditions; nitrile precursors may be costly.
Catalytic Hydrogenation of Cyclopropanecarboxaldehyde Derivatives
Process Overview
Adapted from DE19543087A1 , this route hydrogenates 3-chlorophenylcyclopropanecarboxaldehyde using Raney nickel or cobalt catalysts :
-
Aldehyde Synthesis : 3-Chlorophenylacetylene undergoes hydroformylation to form the cyclopropanecarboxaldehyde.
-
Hydrogenation : The aldehyde is hydrogenated at 20–50°C under 2.4–5.2 bar H₂, yielding the alcohol directly.
Key Metrics
| Condition | Optimal Range | Selectivity |
|---|---|---|
| Temperature | 25–28°C | 93–100% |
| Catalyst Loading | 5–10 wt% Raney Ni | |
| Solvent | Heptane/Cyclohexane |
Advantages : High selectivity (98% reported), avoids toxic reagents.
Limitations : Requires specialized equipment for high-pressure H₂; competing ring-opening reactions may occur.
Reduction of (1-(3-Chlorophenyl)cyclopentyl)ketone
Methodology
The ketone intermediate, synthesized via Friedel-Crafts acylation or Grignard methods, is reduced using:
Comparative Reduction Data
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C | 95% |
| NaBH₄/CeCl₃ | MeOH | RT | 83% |
| Al(OiPr)₃ | iPrOH | 60°C | 90% |
Note : MPV reduction is reversible; excess isopropanol drives completion.
Friedel-Crafts Alkylation of 3-Chlorobenzene
Pathway
-
Acylation : React 3-chlorobenzene with cyclopentanecarbonyl chloride using AlCl₃.
-
Reduction : Reduce the resultant ketone with LiAlH₄ or catalytic hydrogenation.
Challenges and Solutions
-
Regioselectivity : Lewis acids (e.g., FeCl₃) improve para/ortho ratios.
-
Byproducts : Cyclopentene derivatives form via dehydration; controlled H₂ pressure minimizes this.
Enzymatic Reduction of Keto Intermediates
Biocatalytic Approach
Recent advances use alcohol dehydrogenases (ADHs) to enantioselectively reduce prochiral ketones:
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